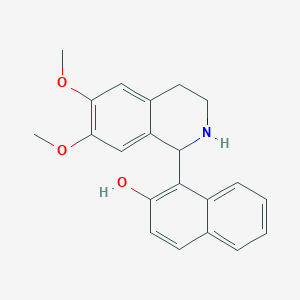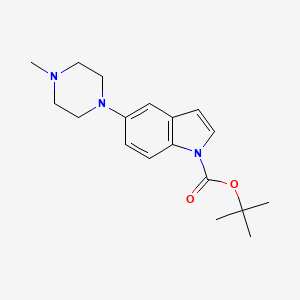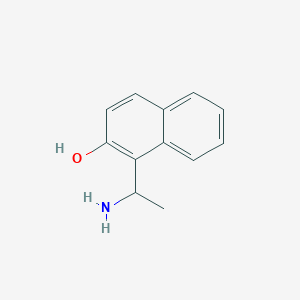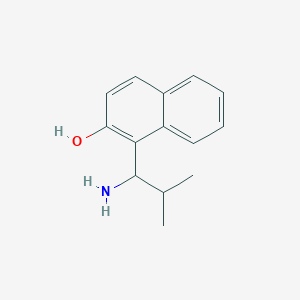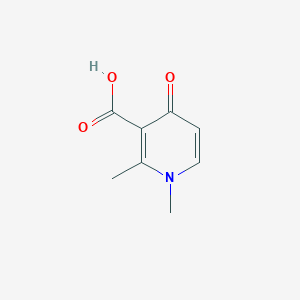
1,2-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a derivative of 1,4-Dihydropyridine (1,4-DHP), which is a notable organic scaffold with diverse pharmaceutical applications . It has been used in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
Synthesis Analysis
The synthesis of this compound involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . Another method involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,4-DHP ring, which is a common feature in many natural products, drugs, pesticides, and industrial materials . The 1,4-DHP ring is a bioisostere of amines, amides, N-heterocyclic rings, and benzene rings .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by its high reactivity, which provides easy access to 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates .Wirkmechanismus
While the specific mechanism of action for 1,2-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is not mentioned in the retrieved papers, 1,4-DHP derivatives have various therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
Zukünftige Richtungen
The future directions for the research and development of 1,2-Dimethyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid could involve exploring its potential therapeutic applications and developing new synthetic methods for its preparation . Further studies could also focus on its structure-activity relationship (SAR) investigations .
Eigenschaften
CAS-Nummer |
902171-53-3 |
|---|---|
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
1,2-dimethyl-4-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-7(8(11)12)6(10)3-4-9(5)2/h3-4H,1-2H3,(H,11,12) |
InChI-Schlüssel |
IMBSFSVOMKOTCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C=CN1C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


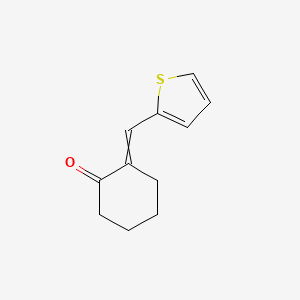
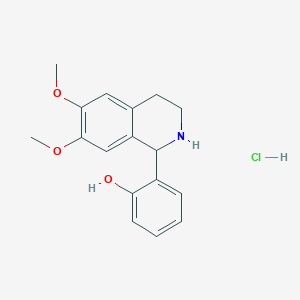
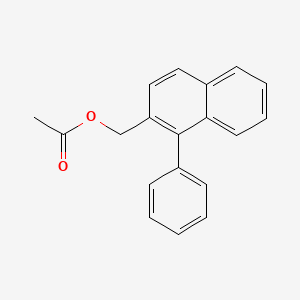
![2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one](/img/structure/B8271069.png)
![2-(3-Fluoro-4-hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B8271072.png)
![1-[2-Amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271089.png)
![1-[2-Amino-1-(3-phenoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271095.png)
![1-[2-Amino-1-(4-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271102.png)
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B8271109.png)
